molecular formula C13H12N2O3 B6524285 N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)cyclopropanecarboxamide CAS No. 683231-61-0

N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)cyclopropanecarboxamide

Cat. No.: B6524285
CAS No.: 683231-61-0
M. Wt: 244.25 g/mol
InChI Key: PUFGDVTUPGTYRI-UHFFFAOYSA-N
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Description

N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)cyclopropanecarboxamide is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)cyclopropanecarboxamide typically involves multiple steps, starting with the formation of the isoindoline core. One common approach is the cyclization of an appropriate precursor, such as an aniline derivative, under acidic or basic conditions. The cyclopropanecarboxamide moiety is then introduced through a subsequent reaction with cyclopropanecarboxylic acid or its derivatives.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and minimize by-products. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)cyclopropanecarboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst or other reducing agents like lithium aluminum hydride (LiAlH₄).

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and a suitable base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: Biologically, N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)cyclopropanecarboxamide has shown potential in various bioassays. It may exhibit activities such as antimicrobial, antiviral, and anticancer properties, making it a candidate for drug development.

Medicine: In the medical field, this compound could be explored for its therapeutic potential. Its ability to interact with biological targets suggests possible applications in treating diseases or conditions related to inflammation, infection, or cancer.

Industry: Industrially, this compound may find use in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)cyclopropanecarboxamide exerts its effects involves interactions with specific molecular targets. These interactions may modulate biological pathways, leading to the observed biological activities. The exact molecular targets and pathways involved would require further research to elucidate.

Comparison with Similar Compounds

  • Indole-3-carboxamide

  • Isoindoline-1,3-dione derivatives

  • Cyclopropanecarboxamide derivatives

Uniqueness: N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)cyclopropanecarboxamide stands out due to its specific structural features, such as the presence of the methyl group and the cyclopropanecarboxamide moiety

Properties

IUPAC Name

N-(2-methyl-1,3-dioxoisoindol-4-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c1-15-12(17)8-3-2-4-9(10(8)13(15)18)14-11(16)7-5-6-7/h2-4,7H,5-6H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUFGDVTUPGTYRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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